Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride chemical structure analysis
Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride chemical structure analysis
An In-depth Technical Guide to the Chemical Structure Analysis of Pyrazolo[1,5-a]pyridin-2-yl-methanol Hydrochloride
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[1,5-a]pyridine scaffold is a privileged structure found in numerous biologically active agents, making the precise characterization of its derivatives critical for drug discovery and development.[1][2][3] This document, intended for researchers, scientists, and drug development professionals, details an integrated analytical approach combining Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Fourier-Transform Infrared (FTIR) Spectroscopy. By explaining the causality behind experimental choices and presenting self-validating protocols, this guide serves as an authoritative resource for the unambiguous structural confirmation of this compound and its analogues.
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Core
The Pyrazolo[1,5-a]pyridine fused ring system is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities.[2][3] Derivatives of this scaffold have been extensively investigated and developed as potent inhibitors of various protein kinases, aryl hydrocarbon receptor antagonists, and other therapeutic targets, playing a crucial role in oncology and immunology.[4][5][6][7] The specific analogue, Pyrazolo[1,5-a]pyridin-2-yl-methanol, incorporates a hydroxymethyl group, a common pharmacophore that can participate in hydrogen bonding within biological targets, potentially enhancing binding affinity and modulating pharmacokinetic properties.
Given its therapeutic potential, the unambiguous determination of its chemical structure is a prerequisite for any further investigation, including structure-activity relationship (SAR) studies, formulation development, and regulatory submission. This guide outlines a multi-technique analytical workflow designed to provide irrefutable evidence for the compound's identity, purity, and three-dimensional architecture.
Physicochemical and Structural Properties
A foundational step in any chemical analysis is the compilation of known properties. Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride is the salt form, which typically enhances solubility and stability. The analysis will focus on the parent molecule, Pyrazolo[1,5-a]pyridin-2-yl-methanol.
| Property | Value | Source |
| Chemical Name | (Pyrazolo[1,5-a]pyridin-2-yl)methanol hydrochloride | - |
| CAS Number | 1187932-28-0 | [8] |
| Molecular Formula | C₈H₈N₂O · HCl | [9] |
| Molecular Weight | 184.62 g/mol (Hydrochloride Salt) | [8] |
| Parent Mass | 148.16 g/mol (Free Base) | [9] |
| Parent IUPAC Name | pyrazolo[1,5-a]pyridin-2-ylmethanol | [9] |
Chemical Structure and Synthesis Overview
The structural analysis is centered on the following molecule. A clear visualization of the atom numbering is crucial for interpreting spectroscopic data.
Caption: Chemical structure of Pyrazolo[1,5-a]pyridin-2-yl-methanol.
A common synthetic route to the pyrazolo[1,5-a]pyridine core involves the [3+2] cycloaddition of N-aminopyridinium ylides with alkynes.[10][11][12] Understanding the synthesis is critical as it informs potential side-products or regioisomers that must be ruled out during analysis.
Structural Elucidation Methodologies
An integrated approach using multiple spectroscopic and analytical techniques is essential for a self-validating and trustworthy structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete picture of atomic connectivity.
Expert Insight: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice because it is a polar aprotic solvent that can dissolve the hydrochloride salt and, importantly, allows for the observation of the exchangeable hydroxyl (-OH) and potential N-H protons, which would be lost in solvents like D₂O or CD₃OD.
Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of DMSO-d₆.
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¹H NMR Acquisition: Acquire a standard proton spectrum. We expect to see distinct signals for the five aromatic protons, the two methylene (-CH₂) protons, and one hydroxyl (-OH) proton.
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¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. We expect eight distinct carbon signals.
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2D COSY Acquisition: This experiment reveals proton-proton (¹H-¹H) couplings, which is essential for identifying adjacent protons in the pyridine ring system.
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2D HSQC Acquisition: This experiment correlates each proton with its directly attached carbon, allowing for unambiguous assignment of the carbon signals.
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2D HMBC Acquisition: This experiment shows correlations between protons and carbons over two to three bonds. This is the key experiment to confirm the overall connectivity of the fused ring system and the attachment of the methanol substituent.
Predicted NMR Data & Interpretation
| Data Type | Predicted Chemical Shift (ppm) | Multiplicity | Interpretation & Rationale |
| ¹H NMR | ~8.7 (1H) | d | H5: Most downfield due to deshielding from the adjacent bridgehead nitrogen. |
| ~7.6 (1H) | d | H4: Pyridine ring proton. | |
| ~7.1 (1H) | t | H6: Pyridine ring proton. | |
| ~6.8 (1H) | t | H7: Pyridine ring proton. | |
| ~6.5 (1H) | s | H3: Pyrazole ring proton, appears as a singlet. | |
| ~5.3 (1H) | t | -OH: Exchangeable proton, coupling to CH₂. Appears as a triplet. | |
| ~4.7 (2H) | d | -CH₂-: Methylene protons coupled to the -OH proton. | |
| ¹³C NMR | ~150-160 | - | C8a (bridgehead carbon). |
| ~140-150 | - | C2, C5, C7 (aromatic carbons). | |
| ~110-130 | - | C4, C6 (aromatic carbons). | |
| ~100-110 | - | C3 (pyrazole carbon). | |
| ~55-65 | - | -CH₂- (methanol carbon). |
Note: Specific chemical shifts and coupling constants for pyrazolo[1,5-a]pyridine systems can be found in the literature to aid in precise assignment.[13][14][15][16]
Validation through 2D NMR:
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COSY: Will show correlations between H4/H5, H5/H6, and H6/H7, confirming the pyridine ring spin system.
-
HMBC: A crucial correlation from the methylene (-CH₂) protons to the C2 and C3 carbons will definitively prove the position of the methanol substituent at C2. Correlations from H3 to C2 and C8a will confirm the pyrazole ring structure.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation.
Expert Insight: Electrospray Ionization (ESI) in positive ion mode is the ideal technique for this molecule. The presence of basic nitrogen atoms in the heterocyclic core makes it readily protonated to form a stable [M+H]⁺ ion, ensuring high sensitivity.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infusion: Infuse the sample directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Determine the exact mass of the molecular ion ([M+H]⁺) and compare it to the theoretical mass calculated from the molecular formula (C₈H₉N₂O⁺). The high resolution allows for confirmation of the elemental composition.
-
(Optional) MS/MS Fragmentation: Isolate the molecular ion and subject it to collision-induced dissociation (CID) to observe fragmentation patterns.
Predicted MS Data & Interpretation
-
Expected [M+H]⁺ (Free Base): 149.0709 m/z (Calculated for C₈H₉N₂O⁺). A measured mass within 5 ppm of this value confirms the elemental formula.[9]
-
Key Fragmentation Pathways:
-
Loss of H₂O: A neutral loss of 18 Da from the parent ion is a common fragmentation for primary alcohols.
-
Loss of CH₂OH: A loss of the hydroxymethyl radical (31 Da) is highly indicative of the substituent.
-
Ring Cleavage: Fragmentation of the pyrazolo[1,5-a]pyridine core can lead to characteristic ions, such as the loss of HCN (27 Da) from the pyrazole ring, which is a known fragmentation pattern for pyrazoles.[17]
-
X-ray Crystallography
While spectroscopic methods provide evidence of connectivity, single-crystal X-ray crystallography provides unambiguous, three-dimensional structural proof, serving as the gold standard for structural determination.
Expert Insight: The hydrochloride salt form of the compound is often advantageous for crystallography. Salts tend to form well-ordered, high-quality crystals more readily than their free-base counterparts. The presence of the chloride counter-ion can facilitate crystal packing through ionic interactions and hydrogen bonding.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Techniques include slow evaporation from a saturated solution (e.g., methanol/ether), vapor diffusion, or cooling.
-
Crystal Mounting: Select a high-quality crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a stream of cold nitrogen gas (typically 100 K) and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final crystal structure.
Expected Results & Interpretation: The final output is a 3D model of the molecule in the crystal lattice. This analysis will:
-
Confirm Connectivity: Unequivocally verify the atom-to-atom connections, confirming the pyrazolo[1,5-a]pyridine core and the C2-position of the methanol group.
-
Determine Bond Lengths and Angles: Provide precise geometric parameters that can be compared to known values for similar heterocyclic systems.[18]
-
Analyze Intermolecular Interactions: Reveal how the molecules pack in the solid state, including hydrogen bonds involving the hydroxyl group and the chloride ion.
Integrated Structural Analysis Workflow
No single technique is sufficient. A robust structural elucidation relies on the synergy of multiple analytical methods. The following workflow illustrates how these techniques are integrated for a comprehensive and self-validating analysis.
Caption: Integrated workflow for structural elucidation.
Conclusion
The structural analysis of Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride requires a meticulous and multi-faceted approach. By systematically applying NMR spectroscopy for connectivity, mass spectrometry for molecular formula confirmation, and X-ray crystallography for absolute 3D structure, researchers can establish the molecule's identity with the highest degree of confidence. This rigorous characterization is the bedrock upon which all subsequent research and development activities in the fields of medicinal chemistry and materials science are built, ensuring the integrity and reproducibility of scientific findings.
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